A Technical Guide to Benzyl-PEG2-MS: Properties and Applications in Drug Development
A Technical Guide to Benzyl-PEG2-MS: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG2-MS, a bifunctional molecule incorporating a benzyl (B1604629) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a mesylate leaving group, is a critical reagent in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of its role in the construction of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Benzyl-PEG2-MS
Quantitative data for Benzyl-PEG2-MS and its immediate precursors are summarized below, providing a clear reference for its physicochemical characteristics.
| Property | Value | Reference |
| Chemical Name | 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate | |
| Synonyms | Benzyl-PEG2-Mesylate, Benzyl-PEG2-Ms | |
| CAS Number | 150272-33-6 | |
| Molecular Formula | C₁₂H₁₈O₅S | |
| Molecular Weight | 274.34 g/mol | |
| Purity | Typically >98% | |
| Appearance | Varies (often a liquid or oil) | Inferred from related compounds[1] |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Benzyl-PEG2-MS and its subsequent application in the assembly of a PROTAC molecule.
Synthesis of Benzyl-PEG2-MS
This protocol describes the synthesis of Benzyl-PEG2-MS from its corresponding alcohol precursor, Benzyl-PEG2-OH.
Materials:
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Benzyl-PEG2-OH (2-(2-(Benzyloxy)ethoxy)ethanol)
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Methanesulfonyl chloride (MsCl)
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Triethylamine (B128534) (TEA) or Pyridine
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Anhydrous Dichloromethane (DCM)
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Magnetic stirrer and stir bar
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Round bottom flask
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Ice bath
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Nitrogen or Argon gas supply
Procedure:
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Reaction Setup: In a round bottom flask under an inert atmosphere (N₂ or Ar), dissolve Benzyl-PEG2-OH (1.0 equivalent) in anhydrous DCM.
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Addition of Base: Add triethylamine (1.5 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0°C in an ice bath.
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Mesylation: Slowly add a solution of methanesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
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Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Work-up:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude Benzyl-PEG2-MS by flash column chromatography on silica (B1680970) gel to obtain the final product.
Application: Synthesis of a PROTAC using Benzyl-PEG2-MS
This protocol outlines a general procedure for the synthesis of a PROTAC, where Benzyl-PEG2-MS serves as the linker to connect a target protein ligand and an E3 ligase ligand. This example assumes the E3 ligase ligand contains an amine handle for nucleophilic substitution.
Materials:
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Benzyl-PEG2-MS
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Amine-containing E3 ligase ligand
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Target protein ligand with a suitable functional group for subsequent coupling (e.g., a carboxylic acid)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Peptide coupling reagents (e.g., HATU, HOBt) if coupling to a carboxylic acid in the final step
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Magnetic stirrer and stir bar
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Reaction vial
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Nitrogen or Argon gas supply
Procedure:
Step 1: Coupling of Benzyl-PEG2-MS to the E3 Ligase Ligand
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Reaction Setup: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEG2-MS (1.1 equivalents) in anhydrous DMF.
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Addition of Base: Add DIPEA (3.0 equivalents) to the reaction mixture.
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Reaction: Stir the reaction at 60°C overnight under an inert atmosphere.
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Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the E3 ligase ligand-linker conjugate.
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Purification: Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the purified E3 ligase ligand-linker intermediate.
Step 2: Final Coupling with the Target Protein Ligand
This step assumes the target protein ligand has a carboxylic acid that will be coupled to the newly installed hydroxyl group on the linker (after deprotection of the benzyl group).
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Deprotection of the Benzyl Group (if necessary):
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Dissolve the E3 ligase ligand-linker intermediate in a suitable solvent like methanol (B129727) or ethanol.
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Add Palladium on carbon (Pd/C, 10 mol%).
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Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by LC-MS).
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
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Activation of the Target Protein Ligand: In a separate vial, dissolve the target protein ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
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Final Coupling: Add the deprotected E3 ligase ligand-linker intermediate to the activated target protein ligand solution.
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Reaction: Stir the reaction at room temperature overnight.
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Monitoring: Monitor the formation of the final PROTAC molecule by LC-MS.
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Purification: Purify the final PROTAC molecule by preparative HPLC.
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Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of a PROTAC molecule utilizing Benzyl-PEG2-MS as a linker.
Caption: Workflow for PROTAC synthesis using Benzyl-PEG2-MS.
The successful application of Benzyl-PEG2-MS in the synthesis of PROTACs and other bioconjugates relies on a thorough understanding of its properties and reactivity. This guide provides a foundational resource for researchers to effectively utilize this versatile linker in their drug discovery and development endeavors.
